N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.: 1031962-46-5
VCID: VC4871598
InChI: InChI=1S/C24H27N5O3/c1-18-15-23(32-17-22(30)26-19-7-6-10-21(16-19)31-2)27-24(25-18)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,30)
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)OC
Molecular Formula: C24H27N5O3
Molecular Weight: 433.512

N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

CAS No.: 1031962-46-5

Cat. No.: VC4871598

Molecular Formula: C24H27N5O3

Molecular Weight: 433.512

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1031962-46-5

Specification

CAS No. 1031962-46-5
Molecular Formula C24H27N5O3
Molecular Weight 433.512
IUPAC Name N-(3-methoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Standard InChI InChI=1S/C24H27N5O3/c1-18-15-23(32-17-22(30)26-19-7-6-10-21(16-19)31-2)27-24(25-18)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,30)
Standard InChI Key QPKCOMQLYUTRPB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)OC

Introduction

N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with a unique molecular structure, featuring a methoxy group attached to a phenyl ring, a piperazine moiety, and a pyrimidine ring connected through an ether linkage. This compound belongs to the category of pyrimidine derivatives, which are known for their diverse biological activities, making it a subject of interest in medicinal chemistry research.

Synthesis and Chemical Reactions

The synthesis of N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several synthetic steps. The process begins with the formation of the pyrimidine ring, often utilizing methyl-substituted anilines as starting materials. Key reagents and conditions may vary depending on the specific synthetic route chosen.

Synthetic StepReagents/ConditionsProduct
Formation of Pyrimidine RingMethyl-substituted anilines, appropriate catalystsPyrimidine Intermediate
Attachment of Piperazine MoietyPiperazine derivatives, coupling reagentsPiperazine-Attached Intermediate
Final Acetamide FormationAcetamide-forming reagents, conditionsFinal Compound

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological systems. It may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced cell proliferation in cancer cells. The mechanism of action involves binding to active sites on enzymes or receptors, altering their function and influencing biochemical pathways associated with disease processes.

Potential Therapeutic Areas

  • Cancer Research: Potential for inhibiting cell proliferation.

  • Neurological Disorders: Similar compounds have shown promise in modulating neurotransmitter systems.

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